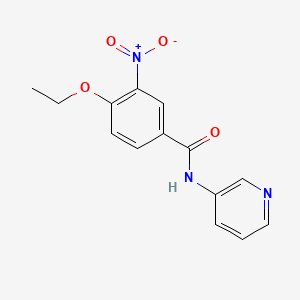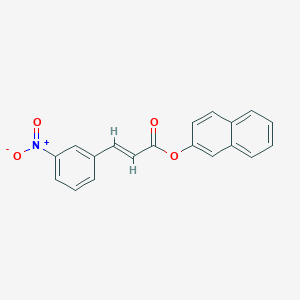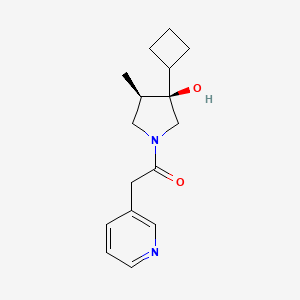
1-(2-chloro-5-nitrobenzyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrobenzyl)azepane, also known as CNB-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CNB-AM belongs to the class of azepane derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)azepane is not fully understood, but it is thought to act through the modulation of various signaling pathways in the brain and other tissues. 1-(2-chloro-5-nitrobenzyl)azepane has been shown to activate the Nrf2-ARE pathway, which is involved in cellular defense mechanisms and has been implicated in neuroprotection. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to modulate the activity of various neurotransmitter systems, including dopamine and glutamate.
Biochemical and Physiological Effects
1-(2-chloro-5-nitrobenzyl)azepane has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can protect against oxidative stress. 1-(2-chloro-5-nitrobenzyl)azepane has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been shown to modulate the activity of various ion channels, including calcium and potassium channels.
Advantages and Limitations for Lab Experiments
1-(2-chloro-5-nitrobenzyl)azepane has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 1-(2-chloro-5-nitrobenzyl)azepane has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for the study of 1-(2-chloro-5-nitrobenzyl)azepane. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and addiction. Another direction is to study its mechanism of action in more detail, particularly its interactions with various signaling pathways in the brain and other tissues. Additionally, future studies could investigate the safety and efficacy of 1-(2-chloro-5-nitrobenzyl)azepane in humans, which could lead to its potential use as a therapeutic agent.
Synthesis Methods
The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane involves the reaction of 1-(2-chloro-5-nitrobenzyl)azepane with a reducing agent, such as sodium borohydride, in the presence of a catalyst. The reaction yields 1-(2-chloro-5-nitrobenzyl)azepane as a white solid, which can be purified through recrystallization. The synthesis of 1-(2-chloro-5-nitrobenzyl)azepane has been optimized through various methods, including microwave-assisted synthesis and flow chemistry.
Scientific Research Applications
1-(2-chloro-5-nitrobenzyl)azepane has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-(2-chloro-5-nitrobenzyl)azepane has also been studied for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, 1-(2-chloro-5-nitrobenzyl)azepane has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-13-6-5-12(16(17)18)9-11(13)10-15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYHGUIYAHULGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198048 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-5-nitrobenzyl)azepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690177.png)
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(tetrahydro-2H-thiopyran-4-yl)acetamide](/img/structure/B5690191.png)

![N'-((3S*,4R*)-1-{[2-(ethylamino)-5-pyrimidinyl]methyl}-4-isopropyl-3-pyrrolidinyl)-N,N-dimethylsulfamide](/img/structure/B5690206.png)

![N-allyl-N'-1-naphthyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5690216.png)
![N-[2-(3,3-diphenylpiperidin-1-yl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B5690228.png)
![4-{[4-(2-pyrimidinylamino)-1-piperidinyl]carbonyl}-2(1H)-quinolinone](/img/structure/B5690231.png)
![4-{5-[2-(methylthio)ethyl]-3-phenyl-1H-1,2,4-triazol-1-yl}benzenesulfonamide](/img/structure/B5690252.png)
![5-{[3-(2-chlorophenyl)-1-pyrrolidinyl]carbonyl}-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5690269.png)
![1-(3,4-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5690277.png)


![1'-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5690288.png)